molecular formula C12H17NO B15070007 cis-3-((Benzyloxy)methyl)cyclobutanamine CAS No. 847416-94-8

cis-3-((Benzyloxy)methyl)cyclobutanamine

Cat. No.: B15070007
CAS No.: 847416-94-8
M. Wt: 191.27 g/mol
InChI Key: RQAVITWHCIZOQW-UHFFFAOYSA-N
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Description

cis-3-((Benzyloxy)methyl)cyclobutanamine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.26948 g/mol It is a cyclobutanamine derivative, characterized by the presence of a benzyloxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-((Benzyloxy)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-((Benzyloxy)methyl)cyclobutanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of cis-3-((Benzyloxy)methyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    cis-3-((Benzyloxy)cyclobutanamine): A closely related compound with a similar structure but lacking the methyl group.

    trans-3-((Benzyloxy)methyl)cyclobutanamine: The trans isomer of the compound, differing in the spatial arrangement of the benzyloxy and methyl groups.

Uniqueness: cis-3-((Benzyloxy)methyl)cyclobutanamine is unique due to its specific cis configuration, which can influence its chemical reactivity and interactions with biological targets. This configuration can result in different pharmacological and chemical properties compared to its trans isomer and other related compounds .

Properties

CAS No.

847416-94-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

RQAVITWHCIZOQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COCC2=CC=CC=C2

Origin of Product

United States

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